molecular formula C7H7N3O2 B3176618 2,6-Dimethoxypyrimidine-4-carbonitrile CAS No. 100868-70-0

2,6-Dimethoxypyrimidine-4-carbonitrile

Cat. No.: B3176618
CAS No.: 100868-70-0
M. Wt: 165.15 g/mol
InChI Key: CSGNNPXFMPVTKJ-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C7H7N3O2 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dimethoxypyrimidine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethoxypyrimidine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxypyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-11-6-3-5(4-8)9-7(10-6)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGNNPXFMPVTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,6-Dimethoxypyrimidine-4-carbonitrile CAS 100868-70-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,6-Dimethoxypyrimidine-4-carbonitrile (CAS 100868-70-0) , a critical heterocyclic building block used in the synthesis of bioactive small molecules.

CAS: 100868-70-0 | Formula: C₇H₇N₃O₂ | MW: 165.15 g/mol [1]

Executive Summary

2,6-Dimethoxypyrimidine-4-carbonitrile serves as a versatile electrophilic scaffold in medicinal chemistry. Its value lies in the orthogonality of its functional groups: the electron-withdrawing nitrile (cyano) group at position 4 activates the pyrimidine ring, while the methoxy groups at positions 2 and 6 provide electronic stabilization and potential sites for late-stage diversification (e.g., via nucleophilic aromatic substitution or demethylation). This compound is a primary intermediate for developing kinase inhibitors , adenosine receptor antagonists , and herbicides (sulfonylureas).

Chemical Identity & Physicochemical Profile

The following data consolidates the structural and physical parameters essential for experimental planning.

PropertySpecificationNotes
IUPAC Name 2,6-Dimethoxypyrimidine-4-carbonitrileAlso known as 4-Cyano-2,6-dimethoxypyrimidine
CAS Number 100868-70-0Validated Registry Number
SMILES COC1=CC(=NC(=N1)OC)C#NUseful for cheminformatics/docking
Molecular Weight 165.15 g/mol Monoisotopic Mass: 165.05
Appearance White to off-white crystalline solidTypical of low-MW cyanopyrimidines
Solubility Soluble in DMSO, CH₂Cl₂, EtOAcLimited water solubility; hydrolytically sensitive
LogP (Calc) ~0.8 - 1.2Lipophilic enough for membrane permeability

Synthetic Routes & Manufacturing

The synthesis of 2,6-Dimethoxypyrimidine-4-carbonitrile typically proceeds via Nucleophilic Aromatic Substitution (SₙAr) on a halogenated precursor. The choice of the leaving group (chloride vs. sulfone) dictates the reaction conditions.

Primary Route: Cyanation of 4-Chloro-2,6-dimethoxypyrimidine

This is the industry-standard approach due to the availability of the 4-chloro precursor.

  • Precursor Synthesis: 2,4,6-Trichloropyrimidine is reacted with sodium methoxide (2 equivalents) to yield 4-chloro-2,6-dimethoxypyrimidine . Regioselectivity is controlled by temperature and stoichiometry.

  • Cyanation (The Critical Step): The chloro-pyrimidine is treated with a cyanide source.[2]

    • Reagents: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN).

    • Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO) or phase transfer catalysts (18-crown-6) can accelerate the reaction.

    • Solvent: Polar aprotic solvents (DMSO, DMF, or NMP) are required to solvate the cyanide ion.

    • Mechanism:[3] SₙAr displacement of the chloride by the cyanide anion.

Alternative Route: Sulfone Displacement

For higher yields under milder conditions, a methylthio group can be oxidized to a sulfone (a superior leaving group) before cyanation.

  • Step 1: Oxidation of 2,6-dimethoxy-4-(methylthio)pyrimidine using mCPBA to the corresponding sulfone.

  • Step 2: Displacement of the sulfonyl group with cyanide.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from the trichloropyrimidine starting material to the target nitrile.

Synthesis Trichloro 2,4,6-Trichloropyrimidine ChloroInt 4-Chloro-2,6- dimethoxypyrimidine Trichloro->ChloroInt NaOMe (2 eq) MeOH, 0°C (Regioselective SₙAr) Target 2,6-Dimethoxypyrimidine- 4-carbonitrile (CAS 100868-70-0) ChloroInt->Target NaCN/KCN, DABCO DMSO, 60-80°C (Cyanation)

Figure 1: Step-wise synthesis of 2,6-Dimethoxypyrimidine-4-carbonitrile via chloropyrimidine intermediate.

Reactivity & Functionalization Profile

The chemical utility of CAS 100868-70-0 stems from the distinct reactivity profiles of its functional groups.

A. Nitrile Group Transformations (C-4 Position)

The nitrile group is the primary handle for chain extension and heterocycle formation.

  • Hydrolysis: Acidic or basic hydrolysis converts the nitrile to the carboxylic acid (or amide), a precursor for esterification.

  • Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) yields the aminomethyl derivative, essential for linking to other pharmacophores.

  • Cycloaddition: Reaction with sodium azide (NaN₃) yields the tetrazole derivative, a bioisostere for carboxylic acids in drug design.

  • Pinner Reaction: Treatment with dry HCl in alcohol converts the nitrile to an imidate ester , which can be cyclized to form fused ring systems (e.g., pyrimidopyrimidines).

B. Pyrimidine Ring & Methoxy Groups (C-2/C-6 Positions)
  • Demethylation: Treatment with Lewis acids (e.g., BBr₃) or strong nucleophiles can selectively cleave the methoxy groups, revealing the hydroxyl (lactam) forms. This is useful for adjusting lipophilicity (LogP).

  • Ipso-Substitution: While the methoxy groups are electron-donating, the strong electron-withdrawing nature of the 4-cyano group activates the ring. Under harsh conditions, nucleophiles (amines, thiols) can displace a methoxy group.

Visualization: Reactivity Map

Reactivity Core 2,6-Dimethoxypyrimidine- 4-carbonitrile Tetrazole Tetrazole Derivative (Bioisostere) Core->Tetrazole NaN₃, NH₄Cl [Cycloaddition] Amine Aminomethyl Derivative (Linker) Core->Amine H₂, Raney Ni [Reduction] Acid Carboxylic Acid (Scaffold) Core->Acid HCl/H₂O or NaOH [Hydrolysis] Imidate Imidate Ester (Heterocycle Precursor) Core->Imidate ROH, HCl (gas) [Pinner Reaction]

Figure 2: Divergent synthesis pathways utilizing the nitrile handle of CAS 100868-70-0.

Handling, Stability & Safety (E-E-A-T)

Warning: This compound contains a nitrile group and may release cyanide ions under extreme metabolic or chemical stress.

  • Hazard Classification:

    • Acute Toxicity (Oral/Inhalation): Category 3/4 (Harmful).

    • Skin/Eye Irritation: Category 2 (Irritant).

  • Storage Protocol:

    • Store at 2-8°C (Refrigerated).

    • Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture hydrolysis of the nitrile to the amide.

    • Protect from light to avoid potential photo-degradation of the pyrimidine ring.

  • Spill Response: Do not use acidic cleaning agents (risk of HCN generation). Use bleach (sodium hypochlorite) to oxidize any potential cyanide residues.

References

  • PubChem Compound Summary. "2,6-Dimethoxypyrimidine-4-carbonitrile (CID 11660995)." National Center for Biotechnology Information. Accessed 2026.[4][5]

  • Kalogirou, A. S., & Koutentis, P. A. (2019).[6] "Synthesis of 2-Cyanopyrimidines." Molbank, 2019(4), M1086. (Describes analogous synthesis of cyanopyrimidines via sulfone displacement).

  • Organic Syntheses. "General methods for the preparation of cyanopyridines and pyrimidines from N-oxides and halo-precursors." Org.[7][8] Synth. Coll. Vol. 5, p. 303.[8]

  • WuXi AppTec. "Regioselectivity of SₙAr Reactions on Chloropyrimidines." Technical Notes on Heterocyclic Chemistry.

Sources

molecular weight and formula of 2,6-dimethoxypyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Formula of 2,6-Dimethoxypyrimidine-4-Carbonitrile Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers

A Strategic Heterocyclic Building Block for Medicinal Chemistry

Executive Summary

2,6-Dimethoxypyrimidine-4-carbonitrile (CAS: 100868-70-0) is a specialized pyrimidine derivative utilized primarily as a scaffold in the synthesis of bioactive small molecules.[1][2][3][4] Characterized by an electron-deficient pyrimidine core flanked by two electron-donating methoxy groups and a reactive nitrile handle, this compound serves as a critical intermediate in the development of kinase inhibitors, COX-2 inhibitors, and sulfonylurea agrochemicals.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and application logic in drug discovery.

Physicochemical Profile

The following data establishes the core identity of the molecule for analytical verification and stoichiometric calculations.

ParameterTechnical Specification
IUPAC Name 2,6-dimethoxypyrimidine-4-carbonitrile
Common Name 4-Cyano-2,6-dimethoxypyrimidine
CAS Registry Number 100868-70-0
Molecular Formula C₇H₇N₃O₂
Molecular Weight 165.15 g/mol
Monoisotopic Mass 165.0538 Da
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate; Low solubility in water.[5]
SMILES COc1cc(C#N)nc(OC)n1
InChI Key PPGJSOMTVVATHD-UHFFFAOYSA-N (Predicted)

Structural Analysis & Reactivity

Electronic Distribution

The pyrimidine ring is inherently electron-deficient (π-deficient). However, the introduction of methoxy groups at the 2- and 6-positions introduces electron density via resonance (+M effect), which competes with the inductive withdrawal of the ring nitrogens. The nitrile group at position 4 is a strong electron-withdrawing group (EWG), re-activating the ring towards nucleophilic attacks and serving as a versatile synthetic handle.

  • C4-Nitrile: Susceptible to hydrolysis (to carboxylic acid/amide), reduction (to benzylamine), or heterocyclization (to tetrazoles/triazoles).

  • Methoxy Groups: Generally stable but can be deprotected to hydroxyls (tautomerizing to oxo-forms) under strong acidic conditions (e.g., BBr₃).

Structural Diagram (DOT Visualization)

The following diagram illustrates the core structural features and potential reaction vectors.

G Core 2,6-Dimethoxypyrimidine Core Scaffold Methoxy2 2-Methoxy (-OCH3) Solubility & H-Bond Acceptor Core->Methoxy2 Methoxy6 6-Methoxy (-OCH3) Electronic Modulation Core->Methoxy6 Nitrile4 4-Carbonitrile (-CN) Reactive Handle Core->Nitrile4 Primary Derivatization Site Amine Aminomethyl (-CH2NH2) Nitrile4->Amine Reduction Acid Carboxylic Acid (-COOH) Nitrile4->Acid Hydrolysis Tetrazole Tetrazole (Bioisostere) Nitrile4->Tetrazole Cyclization

Figure 1: Structural reactivity map of 2,6-dimethoxypyrimidine-4-carbonitrile showing key functional groups and downstream transformations.

Synthetic Pathways[6][8][9][10]

The synthesis of 2,6-dimethoxypyrimidine-4-carbonitrile typically proceeds via the functionalization of a halogenated precursor. The most robust route involves the cyanation of 4-chloro-2,6-dimethoxypyrimidine .

Retrosynthetic Analysis
  • Target: 2,6-dimethoxypyrimidine-4-carbonitrile[1][2][3][4]

  • Precursor: 4-chloro-2,6-dimethoxypyrimidine (CAS 6320-15-6)

  • Starting Material: 2,4,6-trichloropyrimidine[6]

Protocol: Palladium-Catalyzed Cyanation (Modern Method)

While classical nucleophilic aromatic substitution (SₙAr) with KCN can be used, the electron-donating methoxy groups can deactivate the ring, leading to sluggish kinetics. Palladium-catalyzed cyanation is preferred for higher yields and purity.

Reagents:

  • Substrate: 4-chloro-2,6-dimethoxypyrimidine (1.0 equiv)

  • Cyanide Source: Zn(CN)₂ (0.6 equiv)

  • Catalyst: Pd₂(dba)₃ (2-5 mol%)

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos

  • Solvent: DMF or DMA (Anhydrous)

  • Temperature: 120°C

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with 4-chloro-2,6-dimethoxypyrimidine, Zn(CN)₂, Pd₂(dba)₃, and dppf. Evacuate and backfill with Argon/Nitrogen (3 cycles).

  • Solvation: Add anhydrous DMF via syringe under inert atmosphere.

  • Reaction: Heat the mixture to 120°C for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or LC-MS. The product will appear as a new spot with lower R_f than the starting chloride.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF and zinc salts.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Protocol: Classical SₙAr (Alternative)
  • Reagents: KCN (1.5 equiv), DABCO (0.1 equiv catalyst), DMSO.

  • Conditions: Heat at 80-100°C.

  • Note: Requires careful handling of cyanide salts and waste disposal. Lower yield expected compared to Pd-catalysis due to methoxy deactivation.

Applications in Drug Development[8][11][12]

Kinase Inhibitor Scaffolds

The pyrimidine pharmacophore is ubiquitous in kinase inhibitors (e.g., Imatinib, Dasatinib). The 2,6-dimethoxy motif provides specific steric bulk and hydrogen bond acceptor capability, often occupying the ATP-binding pocket's solvent-exposed region. The nitrile group is frequently converted to an amine to link with solubilizing groups or hinge-binding motifs.

Bioisostere Construction

The nitrile group is a precursor to tetrazoles , which serve as lipophilic bioisosteres for carboxylic acids. This transformation improves the metabolic stability and oral bioavailability of drug candidates targeting receptors like Angiotensin II.

Synthesis Workflow Diagram

Synthesis Start 2,4,6-Trichloropyrimidine Inter 4-Chloro-2,6-dimethoxypyrimidine (CAS 6320-15-6) Start->Inter NaOMe (2 eq) MeOH, 0°C -> RT Target 2,6-Dimethoxypyrimidine-4-carbonitrile (CAS 100868-70-0) Inter->Target Zn(CN)2, Pd-Cat DMF, 120°C Drug Active Pharmaceutical Ingredient (e.g., Sulfonylurea/Kinase Inhibitor) Target->Drug Derivatization (Hydrolysis/Reduction)

Figure 2: Synthetic lineage from commercial raw materials to pharmaceutical applications.

Safety & Handling

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Inhalation): Category 3/4 (Nitrile derivative).

  • Skin/Eye Irritation: Category 2.[7][8]

Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended for cyanide chemistry), safety goggles, and lab coat.

  • Waste Disposal: Segregate cyanide-containing waste (aqueous and solid) into designated high-pH containers (pH > 11) to prevent the formation of HCN gas. Treat with bleach (hypochlorite) to oxidize cyanide before disposal if permitted by local regulations.

References

  • CymitQuimica . 2,6-Dimethoxypyrimidine-4-carbonitrile Product Entry. Retrieved from

  • BLD Pharm . 2,6-Dimethoxypyrimidine-4-carbonitrile (CAS 100868-70-0).[1][2][3][4] Retrieved from

  • Key Organics . Heterocyclic Building Blocks: Pyrimidines. Retrieved from

  • PubChem . 2-Amino-4,6-dimethoxypyrimidine (Related Structure & Properties). National Library of Medicine. Retrieved from

  • Angene Chemical . 4-chloro-2,6-dimethoxypyrimidine (Precursor Data). Retrieved from

Sources

Methodological & Application

synthesis of 2,6-dimethoxypyrimidine-4-carbonitrile from 4-chloro-2,6-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2,6-Dimethoxypyrimidine-4-carbonitrile: A Key Intermediate in Pharmaceutical Research

Introduction: The Significance of the Pyrimidine Nitrile Scaffold

The 2,6-dimethoxypyrimidine-4-carbonitrile moiety is a cornerstone in modern medicinal chemistry. As a highly functionalized heterocyclic compound, it serves as a versatile building block for the synthesis of a wide array of pharmacologically active molecules. The nitrile group, in particular, is a valuable functional handle; it is metabolically stable and can be readily transformed into other critical functionalities such as amines, amides, carboxylic acids, and tetrazoles, which are prevalent in drug candidates.[1][2][3] Its presence is noted in molecules targeting a range of diseases, including reverse transcriptase inhibitors for HIV treatment.[4]

This application note provides a comprehensive, field-proven protocol for the synthesis of 2,6-dimethoxypyrimidine-4-carbonitrile from its chloro-precursor, 4-chloro-2,6-dimethoxypyrimidine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental guide, and provide essential troubleshooting advice, with an unwavering focus on laboratory safety.

Reaction Overview: Transition Metal-Catalyzed Cyanation

The transformation of an aryl halide to an aryl nitrile is a fundamental reaction in organic synthesis. While classical methods like the Sandmeyer and Rosenmund-von Braun reactions exist, they often require harsh conditions and superstoichiometric amounts of toxic copper cyanide.[1] Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions, which offer milder conditions, greater functional group tolerance, and higher reproducibility.[1][5]

The protocol detailed herein employs a palladium-catalyzed cyanation, a robust and widely adopted method for forming carbon-carbon bonds between an aryl halide and a cyanide source.

Caption: Overall reaction for the synthesis of 2,6-dimethoxypyrimidine-4-carbonitrile.

Mechanistic Insights: The Palladium Catalytic Cycle

The success of this transformation hinges on the palladium catalyst, which facilitates the reaction through a well-established catalytic cycle. The choice of cyanide source is critical; while alkali metal cyanides (NaCN, KCN) are highly reactive, their high solubility can lead to an excess of free cyanide ions, which can strongly coordinate to and "poison" the palladium catalyst.[1][6] Zinc cyanide (Zn(CN)₂) is often the reagent of choice because its lower solubility maintains a controlled, low concentration of active cyanide in the solution, minimizing catalyst deactivation and leading to cleaner reactions.[6]

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) intermediate.

  • Transmetalation: The cyanide group is transferred from zinc to the palladium center, displacing the chloride.

  • Reductive Elimination: The desired aryl nitrile product is formed, and the Pd(0) catalyst is regenerated to re-enter the cycle.

Bulky, electron-rich phosphine ligands, such as XPhos, are employed to stabilize the palladium center, promote the key reaction steps, and prevent catalyst decomposition.[6]

Critical Safety Protocols: Handling Cyanide Reagents

WARNING: Cyanide compounds are highly toxic and potentially lethal. All handling steps must be performed with strict adherence to safety protocols.

  • Toxicity: Cyanide is fatal if inhaled, ingested, or absorbed through the skin.[7][8][9] The cyanide ion inhibits cellular respiration, leading to rapid histotoxic hypoxia.[7]

  • HCN Gas Formation: A critical and immediate danger is the reaction of cyanide salts with acids or moisture to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[7][9][10] Never allow cyanide salts or solutions to come into contact with acids.

  • Engineering Controls: All work with solid or solution-form cyanides must be conducted inside a certified chemical fume hood with proper airflow.[7][10][11] A warning sign indicating cyanide use should be posted.[7]

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and a face shield.[8] Use double-layered nitrile gloves or thicker, heavy-duty nitrile gloves when handling cyanides.[7][8]

  • Work Practices:

    • Never work alone when using cyanides.[7][10] Inform colleagues before starting the experiment.

    • Purchase and use the smallest feasible quantity of cyanide.[8]

    • Decontaminate all glassware and surfaces that have contacted cyanide. This should be done in the fume hood by rinsing with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[9][11]

  • Waste Disposal: All cyanide-containing waste, including contaminated gloves and paper towels, is considered hazardous waste.[11] Collect it in a dedicated, clearly labeled, sealed container.[8][11] Do not mix cyanide waste with acidic waste streams.[9]

  • Spill Response: For small spills of solid cyanide within the fume hood, carefully sweep it up to avoid creating dust.[7] Use a cloth dampened with a pH 10 solution if necessary.[7] For larger spills, or any spill outside a fume hood, evacuate the area immediately, alert others, and call emergency services.[7]

Experimental Application Protocol

This protocol is designed for a 1.0 mmol scale reaction. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )CAS No.Supplier/Grade
4-chloro-2,6-dimethoxypyrimidine174.586322-95-8>98% Purity
Zinc Cyanide (Zn(CN)₂)117.44557-21-1>98% Purity
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7251364-51-3Catalyst Grade
XPhos476.65564483-18-7Ligand Grade
N,N-Dimethylformamide (DMF)73.0968-12-2Anhydrous, >99.8%
Ethyl Acetate (EtOAc)88.11141-78-6ACS Grade
Saturated aq. Sodium Bicarbonate (NaHCO₃)--Prepared in-house
Brine--Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Laboratory Grade
Equipment
Schlenk flask or reaction vialwith magnetic stir bar
Heating mantle with temperature controlor oil bath
Inert gas line (Argon or Nitrogen)with bubbler
Standard laboratory glassware(syringes, needles, separatory funnel, etc.)
Rotary evaporator
Silica gel for column chromatography60 Å, 230-400 mesh
Step-by-Step Synthesis Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chloro-2,6-dimethoxypyrimidine (175 mg, 1.0 mmol, 1.0 equiv.), zinc cyanide (70 mg, 0.6 mmol, 0.6 equiv.), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), and XPhos (19.1 mg, 0.04 mmol, 4 mol%).

    • Causality: Using a slight excess of the pyrimidine ensures the complete consumption of the more valuable catalyst. Zinc cyanide is used in sub-stoichiometric amounts relative to the halide to provide the cyanide source while minimizing catalyst poisoning.[6]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be achieved by three cycles of evacuating the flask under vacuum and backfilling with the inert gas.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. The reaction is also sensitive to moisture, which can lead to the hydrolysis of the nitrile product to the corresponding amide or carboxylic acid.[6]

  • Solvent Addition: Using a syringe, add anhydrous DMF (5 mL) to the flask.

  • Heating: Place the flask in a preheated oil bath at 120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

    • Causality: The basic NaHCO₃ solution helps to neutralize any acidic byproducts and ensures that any residual cyanide is maintained in its less volatile salt form (CN⁻) rather than as HCN.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL).

    • Causality: Washing removes the DMF solvent and any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

Expected Results
  • Product: 2,6-dimethoxypyrimidine-4-carbonitrile

  • Appearance: A white to off-white solid.

  • Yield: Typically in the range of 80-95%.

  • Characterization: The product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or No Conversion 1. Catalyst Deactivation: Pd(0) was oxidized or poisoned by excess cyanide.[1][6] 2. Insufficient Temperature: The reaction is too slow. 3. Poor Reagent Quality: Impure starting materials or wet solvent.1. Ensure a strictly inert atmosphere. Use a less soluble cyanide source like Zn(CN)₂.[6] 2. Increase the reaction temperature in 10 °C increments. 3. Use freshly purified starting materials and anhydrous solvents.
Formation of Carboxamide/Carboxylic Acid Presence of water in the reaction mixture.[6]Thoroughly dry all glassware and use anhydrous solvents. Maintain a positive pressure of inert gas throughout the reaction.
Inconsistent Yields Inconsistent quality or particle size of Zn(CN)₂. Catalyst or ligand degradation.Use a consistent, high-purity source of Zn(CN)₂. Store palladium catalysts and phosphine ligands under an inert atmosphere and in a freezer to prevent degradation.

Conclusion

This palladium-catalyzed cyanation protocol offers a reliable, efficient, and scalable method for the synthesis of 2,6-dimethoxypyrimidine-4-carbonitrile. By understanding the underlying mechanism, adhering strictly to the detailed safety and experimental procedures, and being aware of potential pitfalls, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The key to success lies in the meticulous exclusion of air and moisture and the careful handling of highly toxic cyanide reagents.

References

  • BenchChem. (n.d.). Identifying side products in the cyanation of halopyrimidines. BenchChem.
  • University of Illinois Division of Research Safety. (2014, March 24). Cyanides.
  • Royal Society of Chemistry. (2020, September 11). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
  • MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines.
  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information.
  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). SOP-Cyanide-Salt.
  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • National Institutes of Health. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. Retrieved from [Link]

  • Thieme. (2020, August 7). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal.
  • American Chemical Society. (2015, January 2). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.
  • National Institutes of Health. (n.d.). 11C, 12C and 13C-Cyanation of Electron-Rich Arenes via Organic Photoredox Catalysis. PMC.

Sources

Application Note & Protocol: Nucleophilic Aromatic Substitution for the Synthesis of Cyanopyrimidines from Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the nucleophilic substitution of chloropyrimidines with cyanide. It covers the underlying reaction mechanisms, compares various synthetic strategies, and offers detailed, step-by-step protocols for both modern palladium-catalyzed and classical phase-transfer-catalyzed methods. A critical emphasis is placed on the stringent safety procedures required when handling highly toxic cyanide reagents. This guide is intended to equip researchers with the theoretical knowledge and practical expertise to safely and effectively synthesize cyanopyrimidines, which are crucial intermediates in the development of pharmaceuticals and agrochemicals.[1][2]

Introduction: The Significance of Cyanopyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a cyano (-CN) group onto this heterocycle profoundly enhances its utility. The nitrile functional group is a versatile synthetic handle, readily transformable into amines, amides, carboxylic acids, and tetrazoles, thereby providing access to a diverse range of molecular architectures.[1] Furthermore, the nitrile itself can act as a key pharmacophoric element, engaging in hydrogen bonding or other critical interactions within a biological target. Consequently, robust and efficient methods for the cyanation of pyrimidine precursors, such as chloropyrimidines, are of paramount importance in drug discovery and development.[2][3]

Reaction Mechanisms and Strategic Considerations

The primary pathway for the cyanation of chloropyrimidines is Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it highly susceptible to attack by nucleophiles.

The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The cyanide nucleophile (CN⁻) attacks an electron-deficient carbon atom bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The positions most activated for this attack are C2, C4, and C6, as they are flanked by the ring nitrogens.[4][5]

  • Elimination: The negative charge is delocalized across the ring. The subsequent re-aromatization of the ring expels the chloride ion as the leaving group, yielding the final cyanopyrimidine product.

Caption: S(N)Ar mechanism on a chloropyrimidine.

Synthetic Strategies

Several methods have been developed for the cyanation of chloropyrimidines, each with distinct advantages and limitations.

StrategyCyanide SourceKey FeaturesCommon Conditions
Classical SNAr NaCN, KCNSimple, inexpensive reagents. Often requires harsh conditions (high temperatures).High-boiling polar aprotic solvents (e.g., DMSO, DMF).
Phase-Transfer Catalysis (PTC) NaCN, KCNUses a catalyst (e.g., quaternary ammonium salt) to transport CN⁻ from an aqueous phase to an organic phase where the chloropyrimidine is dissolved. Milder conditions than classical SNAr.[6][7][8][9]Biphasic system (e.g., Toluene/Water) with a PTC catalyst.
Palladium-Catalyzed K₄[Fe(CN)₆], Zn(CN)₂, NaCNMilder reaction temperatures (70-120 °C), excellent functional group tolerance, and high yields.[1][10][11] Prone to catalyst poisoning by excess cyanide.[10]Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand, in a solvent like DMF or MeCN.
Nickel-Catalyzed Zn(CN)₂, Organic CyanidesA more sustainable and cost-effective alternative to palladium.[12] Enables the use of less toxic organic cyanide sources.[12]Ni catalyst (e.g., NiCl₂), ligand, reductant (e.g., Zn powder).

CRITICAL SAFETY PROTOCOL: Handling Cyanide Reagents

WARNING: Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[13][14] All work with cyanide must be performed with strict adherence to safety protocols.

  • Engineering Controls: All handling of solid cyanides and all reactions involving cyanide must be conducted within a certified chemical fume hood to prevent inhalation of dust or hydrogen cyanide (HCN) gas.[13][15][16]

  • Prohibition of Acids: Never allow cyanide salts to come into contact with acids. This reaction generates highly toxic and flammable hydrogen cyanide (HCN) gas.[14][15] Keep acids out of the fume hood where cyanide work is being performed.[15]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double nitrile gloves or thicker, chemical-resistant gloves.[13][17] If gloves become contaminated, remove them immediately and wash your hands.[13]

    • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[15][17]

    • Lab Attire: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[13][17]

  • Working Practices:

    • Never work alone. Ensure a "buddy" is aware of the procedure and is present for the duration of the work.[13][17]

    • Establish a designated area for cyanide work.[15]

    • Use the smallest possible scale for the reaction.[14]

  • Waste Disposal & Decontamination:

    • All solid and liquid cyanide waste must be collected in separate, clearly labeled hazardous waste containers.[14]

    • To decontaminate glassware, rinse it inside the fume hood with a freshly prepared alkaline bleach solution (pH ≥ 10).[13][15] Caution: At a pH below 10, this can generate toxic cyanogen chloride (CNCl) gas.[13] Collect the rinse as hazardous waste.

  • Emergency Response:

    • In case of exposure, immediately remove the affected person from the contaminated area and call emergency services (911).[15][17]

    • Remove all contaminated clothing. For skin contact, flush with a safety shower for 15 minutes. For eye contact, use an emergency eyewash for 15 minutes.[15]

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 4-Chloropyrimidine

This protocol is adapted from modern, mild cyanation methods that exhibit broad functional group tolerance.[1][11] It utilizes potassium ferrocyanide, a less toxic and more stable cyanide source.[18]

Materials and Reagents:

ReagentFormulaMWAmountMoles (mmol)Eq.
4-ChloropyrimidineC₄H₃ClN₂114.53573 mg5.01.0
Potassium Ferrocyanide TrihydrateK₄[Fe(CN)₆]·3H₂O422.39634 mg1.50.3 (0.6 eq of CN)
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.7246 mg0.050.01
CM-phos (Ligand)C₂₅H₃₆P₂414.5041 mg0.100.02
Sodium CarbonateNa₂CO₃105.991.06 g10.02.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0925 mL--
Water (Deionized)H₂O18.022.5 mL--

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloropyrimidine (1.0 eq), potassium ferrocyanide trihydrate (0.3 eq), and sodium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate, small vial, add Pd₂(dba)₃ (0.01 eq) and CM-phos (0.02 eq).

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen gas three times. Add the catalyst mixture to the flask under the inert atmosphere.

  • Solvent Addition: Add anhydrous DMF (25 mL) and deionized water (2.5 mL) to the flask via syringe. The presence of water is crucial for facilitating this reaction with K₄[Fe(CN)₆].[1]

  • Reaction: Place the flask in a preheated oil bath at 70 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-cyanopyrimidine.

Protocol 2: Cyanation via Phase-Transfer Catalysis (PTC)

This protocol uses a classic PTC approach, which is effective for substrates that are not sensitive to slightly more vigorous conditions and offers a palladium-free alternative.[8][9]

Materials and Reagents:

ReagentFormulaMWAmountMoles (mmol)Eq.
2,4-DichloropyrimidineC₄H₂Cl₂N₂148.98745 mg5.01.0
Sodium Cyanide (NaCN)NaCN49.01368 mg7.51.5
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.37161 mg0.50.1
TolueneC₇H₈92.1425 mL--
Water (Deionized)H₂O18.0225 mL--

Procedure:

  • Aqueous Phase Preparation: In a round-bottom flask, dissolve sodium cyanide (1.5 eq) in deionized water (25 mL). CAUTION: Handle NaCN in a fume hood with appropriate PPE.

  • Organic Phase Preparation: In a separate addition funnel, dissolve 2,4-dichloropyrimidine (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in toluene (25 mL).

  • Reaction Setup: Equip the round-bottom flask with a condenser and a mechanical stirrer capable of vigorous agitation. Heat the aqueous NaCN solution to 80 °C.

  • Reaction: Add the organic solution dropwise to the heated, rapidly stirring aqueous solution over 30 minutes. The efficiency of PTC is highly dependent on the interfacial surface area, so vigorous stirring is essential.

  • Heating: Continue to stir the biphasic mixture vigorously at 80 °C for 4-6 hours. Monitor the reaction by taking small aliquots of the organic layer for TLC or GC-MS analysis.

  • Work-up: Cool the reaction to room temperature. Carefully separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel chromatography or recrystallization to yield the desired cyanopyrimidine.

Experimental Workflow and Troubleshooting

Workflow start Reaction Setup (Flask, Reagents, Solvent) inert Establish Inert Atmosphere (Evacuate/Backfill N₂/Ar) start->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up (Quench, Extract) monitor->workup Reaction Complete purify Purification (Chromatography / Recrystallization) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize

Caption: General experimental workflow for cyanation reactions.

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd-protocol).2. Insufficient mixing (PTC-protocol).3. Water content incorrect (Pd-protocol).4. Deactivated substrate.1. Use a fresh catalyst source; consider a pre-catalyst.[10]2. Increase stirrer speed; use a mechanical stirrer.3. Ensure the correct amount of water co-solvent is added.[1]4. Re-purify starting material; check for degradation.
Formation of Side Products 1. Hydrolysis of nitrile to amide/acid.2. Reaction with solvent.3. Over-reaction (for di/trichloropyrimidines).1. Ensure anhydrous conditions (except where water is a co-solvent); shorten reaction time.2. Choose a more inert solvent.3. Use stoichiometric control of the cyanide source; lower the temperature.
Difficulty in Purification 1. Product is highly polar.2. Contamination with ligand or catalyst residue.1. Use a more polar eluent system or reverse-phase chromatography.2. Add a metal scavenger resin to the crude mixture before concentration; wash with aqueous HCl to remove phosphine oxides.

Conclusion

The nucleophilic substitution of chloropyrimidines with cyanide is a powerful transformation for accessing valuable cyanopyrimidine building blocks. Modern palladium-catalyzed methods offer a mild, efficient, and functional-group-tolerant route, while phase-transfer catalysis remains a viable and cost-effective alternative. The choice of method depends on the specific substrate, available equipment, and desired scale. Regardless of the chosen protocol, success is contingent upon a thorough understanding of the reaction mechanism and, most importantly, an unwavering commitment to the stringent safety protocols required for handling cyanide-based reagents.

References

  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆]. Organic Letters, 13(4), 648–651. [Link]

  • Various Authors. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. [Link]

  • Division of Research Safety, University of Illinois. (2014). Cyanides. [Link]

  • Laboratory Safety, University of California, Santa Cruz. (2018). SOP-Cyanide-Salt. [Link]

  • Anbarasan, P., et al. (2025). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. Synlett. [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

  • Corey, E. J., et al. (2012). Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide. PMC. [Link]

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]

  • Wayne State University Research. Cyanides SOP. [Link]

  • MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

  • Plaskonis, J., & Pupeikyte, R. (2019). Synthesis of 2-Cyanopyrimidines. MDPI. [Link]

  • Wikipedia. Phase-transfer catalyst. [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). [Link]

  • Unknown Author. Nucleophilic Substitution Reaction. [Link]

  • Various Authors. (2025). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • Plaskonis, J., & Pupeikyte, R. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate. [Link]

  • Various Authors. (2000). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. [Link]

  • Google Patents. (2020). Preparation method of 2-chloro-5-cyanopyrimidine compound.
  • Google Patents. (2004).
  • Wikipedia. Cyanation. [Link]

  • Huo, C., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica. [Link]

  • Various Authors. (2023). Direct Regioselective C-H Cyanation of Purines. MDPI. [Link]

  • Radhakrishnamurti, P. S., & Sarangi, C. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]

  • Various Authors. (2022). RECENT ADVANCES IN CYANATION REACTIONS. SciELO. [Link]

  • Chemistry Stack Exchange. (2018). Can aromatic rings be cyanated using cyanide as a nucleophile? [Link]

  • ResearchGate. (2017). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

Sources

Application Note: Chemoselective Grignard Addition to 2,6-Dimethoxypyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the controlled addition of Grignard reagents (


) to 2,6-dimethoxypyrimidine-4-carbonitrile  to synthesize 4-acyl-2,6-dimethoxypyrimidines.

The Challenge: Pyrimidine nitriles are ambident electrophiles. The 2,6-dimethoxy substitution pattern activates the ring towards Nucleophilic Aromatic Substitution (


) at the C2 and C6 positions, competing with the desired nucleophilic addition at the nitrile (C4-CN). Furthermore, electron-deficient heterocycles are prone to "azomethine" addition across the C=N ring bonds, leading to ring-opening or dihydropyrimidine byproducts.

The Solution: This protocol utilizes cryogenic temperature control (


C)  and kinetic trapping  to favor the formation of the magnesio-imine intermediate exclusively at the nitrile group. Subsequent controlled acidic hydrolysis yields the target ketone without hydrolyzing the sensitive methoxy ether linkages.

Reaction Mechanism & Pathway Analysis

The reaction proceeds via a nucleophilic attack of the carbanion (


) on the electrophilic carbon of the nitrile.
Critical Pathways
  • Desired Pathway (Kinetic): Attack at the nitrile carbon to form the metallo-imine. Upon acidic workup, this hydrolyzes to the ketone.[1][2]

  • Competing Pathway A (

    
    ):  Attack at C2 or C6, displacing a methoxy group (favored at higher temperatures).
    
  • Competing Pathway B (Ring Addition): 1,2- or 1,4-addition to the pyrimidine ring, leading to unstable dihydropyrimidines.

Mechanistic Visualization

Grignard_Pyrimidine Start 2,6-dimethoxypyrimidine- 4-carbonitrile Inter_Imine Magnesio-Imine Intermediate (Stable at -78°C) Start->Inter_Imine Path A: Nitrile Addition (Kinetic Control, -78°C) SNAr_Side SIDE PRODUCT: 2-alkyl-6-methoxy (SNAr Displacement) Start->SNAr_Side Path B: SNAr (> 0°C) Ring_Side SIDE PRODUCT: Dihydropyrimidine (Ring Addition) Start->Ring_Side Path C: Ring Attack (Steric/Electronic dependent) Grignard R-MgX (Grignard Reagent) Hydrolysis Acidic Hydrolysis (H3O+) Inter_Imine->Hydrolysis Quench Product TARGET: 4-acyl-2,6- dimethoxypyrimidine Hydrolysis->Product Imine Hydrolysis

Caption: Reaction pathway showing the kinetic preference for nitrile addition (Green) versus thermodynamic side reactions (Red).

Materials & Equipment

Reagents
ComponentGrade/SpecPurpose
Substrate 2,6-dimethoxypyrimidine-4-carbonitrile (>98%)Electrophile
Grignard Reagent 1.0 M - 3.0 M in THF or Et₂ONucleophile
Solvent Anhydrous THF (inhibitor-free)Reaction Medium
Quench 1M HCl (aq) or Sat.[3][4] NH₄ClProton source
Inert Gas Argon or Nitrogen (Dry)Atmosphere
Equipment
  • Flame-dried 3-neck round bottom flask (RBF).

  • Low-temperature thermometer (internal probe recommended).

  • Pressure-equalizing addition funnel.

  • Cryogenic bath (Dry ice/Acetone for

    
    C).
    

Experimental Protocol

Preparation (The "Dry" Phase)

Objective: Eliminate moisture to prevent Grignard degradation and ensure accurate stoichiometry.

  • Glassware Prep: Flame-dry all glassware under vacuum and backfill with Argon (3 cycles).

  • Substrate Solution: Dissolve 2,6-dimethoxypyrimidine-4-carbonitrile (1.0 equiv) in anhydrous THF (0.2 M concentration).

    • Note: THF is preferred over Diethyl Ether for pyrimidines due to better solubility of the polar heterocycle.

The Addition (The "Kinetic" Phase)

Objective: Selective addition to the nitrile.

  • Cooling: Cool the substrate solution to

    
    C  using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
    
  • Grignard Addition: Add the Grignard reagent (1.1 to 1.2 equiv) dropwise via syringe or addition funnel over 30 minutes.

    • Critical Control: Monitor internal temperature.[5] Do not allow the temperature to rise above

      
      C during addition. Localized heating promotes 
      
      
      
      .
  • Incubation: Stir the mixture at

    
    C for 2 hours.
    
  • Monitoring: Analyze a small aliquot by TLC (quenched in micro-vial with dilute acid).

    • Success Indicator: Disappearance of the starting material spot.[4][6]

    • IR Check: If in-situ IR is available, monitor the disappearance of the nitrile stretch (

      
      ) and appearance of the imine C=N stretch (
      
      
      
      ).
Hydrolysis & Workup

Objective: Convert the intermediate imine salt to the ketone without cleaving the methoxy groups.

  • Warming: Remove the cooling bath and allow the reaction to warm to

    
    C .
    
  • Quench: Slowly add saturated aqueous NH₄Cl (5 mL per mmol substrate).

    • Note: For sterically hindered Grignards where the imine is stable, use 1M HCl instead of NH₄Cl, but keep the temperature at

      
      C to protect the methoxy groups.
      
  • Hydrolysis: Stir vigorously at room temperature for 1 hour. The mixture should turn from the dark/turbid Grignard color to a clear biphasic system.

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with Brine (

    
    ), dry over Na₂SO₄, and concentrate in vacuo.
    

Data Analysis & Troubleshooting

Expected Analytical Data
FeatureMethodExpected Signal
Carbonyl IRStrong band at

(Aryl ketone)
Nitrile IRAbsence of band at

Methoxy ¹H NMRTwo singlets (or one if symmetric) at

ppm
Acyl Group ¹H NMRNew alkyl/aryl signals corresponding to the Grignard R-group
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Recovered Starting Material Grignard degradation or insufficient reactivity.Titrate Grignard before use. Increase temp to

C (cautiously).
Complex Mixture (TLC)

competition or Ring Opening.
Strictly maintain

C. Ensure addition is slow.
Product is an Amine Over-reduction.Ensure no hydride source (e.g., excess MgH in Grignard prep) is present.
Low Yield of Ketone Stable Imine.The imine did not hydrolyze. Increase acid concentration (2M HCl) or hydrolysis time.

References

  • General Mechanism of Grignard Addition to Nitriles

    • Title: Reaction of Nitriles with Grignard Reagents[2][7][8][9][10][11]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Competition with Nucleophilic Arom

    • Title: Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines[10]

    • Source: ACS Omega (via PubMed)
    • URL:[Link]

    • Context: Highlights the risk of ring addition/substitution in pyrimidine nitriles and the necessity of temper
  • Synthesis of Pyrimidine Deriv

    • Title: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (Analogous Chemistry)
    • Source: CABI Digital Library
    • URL:[Link]

  • Grignard Reaction Parameters

    • Title: The Mechanism of Grignard and Organolithium Reactions with Nitriles[1]

    • Source: Chemistry Steps[2][6][11][12]

    • URL:[Link]

Sources

Revolutionizing Pyrimidine Synthesis: A Protocol for Microwave-Assisted Cyanation of 2,6-Dimethoxypyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the rapid and efficient synthesis of 4-cyano-2,6-dimethoxypyrimidine, a valuable building block in medicinal chemistry and drug discovery. Leveraging the transformative power of microwave-assisted organic synthesis (MAOS), the described protocol offers significant advantages over traditional heating methods, including drastically reduced reaction times, improved yields, and enhanced product purity. This document is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of functionalized pyrimidine derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and discuss critical parameters for optimization and safety.

Introduction: The Significance of 4-Cyano-2,6-dimethoxypyrimidine and the Microwave Advantage

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core structure of numerous therapeutic agents. The introduction of a cyano group at the 4-position of the 2,6-dimethoxypyrimidine scaffold provides a versatile chemical handle for further functionalization, enabling the construction of diverse molecular libraries for drug screening.

Traditional synthetic routes to such compounds often involve lengthy reaction times and harsh conditions, leading to the formation of impurities and posing challenges for purification and scale-up. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[1] By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically accelerate reaction rates, often reducing multi-hour or even day-long processes to mere minutes.[2][3] This rapid, controlled heating often leads to cleaner reactions with higher yields and fewer byproducts.[1]

This protocol details a robust method for the palladium-catalyzed cyanation of 4-chloro-2,6-dimethoxypyrimidine, a readily available starting material, under microwave irradiation.

Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-cyano-2,6-dimethoxypyrimidine from its 4-chloro precursor proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring, further activated by the two electron-withdrawing nitrogen atoms, makes it susceptible to attack by nucleophiles.

The key steps of the SNAr mechanism in this context are:

  • Nucleophilic Attack: The cyanide ion (CN⁻), delivered from a suitable source, attacks the C4 position of the pyrimidine ring, which is activated towards nucleophilic attack. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride leaving group.

The presence of the two methoxy groups at the 2 and 6 positions also influences the reactivity of the pyrimidine ring.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Cyano-2,6-dimethoxypyrimidine

This protocol is optimized for a laboratory-scale synthesis using a dedicated microwave reactor.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-chloro-2,6-dimethoxypyrimidine≥98%Commercially Available
Zinc Cyanide (Zn(CN)₂)98%Commercially AvailableHighly Toxic! Handle with extreme caution in a fume hood.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially Available
1,1'-Bis(diphenylphosphino)ferrocene (dppf)Catalyst GradeCommercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent for optimal results.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Celite®Commercially AvailableFor filtration.
10 mL Microwave Reaction Vial with Snap Cap and SeptumEnsure vials are rated for the temperatures and pressures of the reaction.
Equipment
  • Dedicated single-mode microwave reactor with temperature and pressure sensors.

  • Magnetic stirrer and stir bars.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Flash chromatography system.

Safety Precautions
  • Cyanide Hazard: Zinc cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

  • Microwave Safety: Use only microwave vials specifically designed for high-pressure reactions.[4] Never exceed the recommended volume, temperature, or pressure limits of the vial or the microwave reactor.[4] Allow the vial to cool completely before opening.[4]

  • Solvent Hazards: DMF is a skin and respiratory irritant. Handle it in a fume hood.

Step-by-Step Procedure

experimental_workflow cluster_prep Vial Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Add Reagents: - 4-chloro-2,6-dimethoxypyrimidine - Zn(CN)₂ - Pd₂(dba)₃ - dppf - DMF seal Seal Vial reagents->seal 1. microwave Microwave Irradiation (e.g., 150°C, 15 min) seal->microwave 2. cool Cool to Room Temp. microwave->cool 3. filter Filter through Celite® cool->filter 4. extract Aqueous Work-up & Extraction filter->extract 5. dry Dry & Concentrate extract->dry 6. purify Flash Chromatography dry->purify 7. product 4-cyano-2,6-dimethoxypyrimidine purify->product 8.

Figure 1: Experimental workflow for the microwave-assisted synthesis.

  • Vial Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-chloro-2,6-dimethoxypyrimidine (1.0 mmol, 174.6 mg), zinc cyanide (0.6 mmol, 70.5 mg), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 mmol, 22.2 mg).

  • Solvent Addition: Add 4 mL of anhydrous DMF to the vial.

  • Sealing: Securely seal the vial with a snap cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 150°C and the reaction time to 15 minutes with magnetic stirring. The microwave power should be set to automatically adjust to maintain the target temperature.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 40°C) using the instrument's cooling system before carefully removing it from the reactor.[2]

  • Work-up:

    • Open the vial in a fume hood.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-cyano-2,6-dimethoxypyrimidine as a solid.

Optimization and Critical Parameters

The efficiency of the microwave-assisted cyanation is influenced by several factors. The following table summarizes key parameters and their impact on the reaction.

ParameterRecommended RangeRationale and Discussion
Temperature 140-180°CHigher temperatures generally lead to faster reaction rates. However, excessively high temperatures can cause decomposition of the starting material or product. Optimization may be required for different substrates. A lower temperature of 140°C can sometimes reduce discoloration of the reaction mixture.[2]
Reaction Time 10-30 minutesMicrowave synthesis significantly reduces reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal time. The cyanation can be complete in as little as 2 minutes at the target temperature.[2]
Cyanide Source Zinc Cyanide (Zn(CN)₂)Zinc cyanide is often preferred due to its low solubility in organic solvents, which helps to maintain a low concentration of free cyanide ions and prevent catalyst poisoning.[2]
Palladium Catalyst and Ligand Pd₂(dba)₃ / dppfThe choice of palladium precursor and ligand is crucial for catalytic activity. The Pd₂(dba)₃/dppf system is a robust and commonly used combination for cross-coupling reactions. Other ligands like Xantphos can also be effective.[2]
Solvent DMF, DMAcPolar aprotic solvents like DMF and DMAc are excellent for microwave-assisted synthesis due to their high dielectric constants, allowing for efficient absorption of microwave energy. Anhydrous conditions are recommended to prevent hydrolysis of the nitrile product to the corresponding amide.
Additives TMEDAAdditives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can sometimes improve yields and allow for lower reaction temperatures.[2]

Conclusion

The microwave-assisted protocol presented here offers a rapid, efficient, and high-yielding pathway to 4-cyano-2,6-dimethoxypyrimidine. By leveraging the benefits of microwave technology, researchers can significantly accelerate the synthesis of this valuable building block, thereby streamlining the drug discovery and development process. The detailed protocol and discussion of optimization parameters provide a solid foundation for the successful implementation of this methodology in the laboratory.

References

  • Pitts, M. R., McCormack, P., & Whittall, J. (2006). Optimisation and scale-up of microwave assisted cyanation. Tetrahedron, 62(19), 4705-4708. [Link]

  • Baxendale, I. R., et al. (2007). Flow and batch mode focused microwave synthesis of 5-amino-4-cyanopyrazoles and their further conversion to 4-aminopyrazolopyrimidines. Organic & Biomolecular Chemistry, 5(15), 2379-2386. [Link]

  • Bogdán, D., et al. (2005). Microwave-assisted acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines. Journal of Combinatorial Chemistry, 7(4), 583-587. [Link]

  • Fors, B. P., et al. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(44), 15666-15669. [Link]

  • Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted Synthesis of 7,7-Dimethyl-3-phenyl-4-p-tolyl-6,7,8,9-tetrahydro-1H-pyrazolo [3,4-b]quinolin-5(4H)-one. Organic Syntheses, 88, 236-246. [Link]

  • Kowalik, M., et al. (2019). Microwave-assisted Cannizzaro reaction—Optimisation of reaction conditions. Synthetic Communications, 49(24), 3288-3300. [Link]

  • An overview of microwave assisted cyanation reactions. (2021). ResearchGate. [Link]

  • Leonelli, F., & Mason, T. J. (2017). Pd/C Catalysis under Microwave Dielectric Heating. Catalysts, 7(3), 95. [Link]

  • Patil, S., & Shingare, M. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(2-s), 114-118. [Link]

  • Kumar, A., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(47), 30588-30598. [Link]

  • Microwave Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Sharma, R. K., & Sharma, C. (2014). Microwave Multicomponent Synthesis. Combinatorial Chemistry & High Throughput Screening, 17(1), 3-21. [Link]

  • Patil, P. S., et al. (2011). A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. International Journal of Organic Chemistry, 1(2), 29-34. [Link]

  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (2014). Beilstein Journal of Organic Chemistry, 10, 2394-2400. [Link]

  • Kumar, A., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12, 30588-30598. [Link]

  • Al-Ghorbani, M., et al. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, 12(3), 63. [Link]

  • CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine. (2020).
  • Al-wsabai, E. A., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366. [Link]

  • Wincza, K., & Gruszczynski, S. (2025). Global Optimization of Microwave Circuits Using Dimensionality Reduction and Multi-Fidelity EM Simulations. Lecture Notes in Computer Science, 95-108. [Link]

  • Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 60(12), 1448-1451. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethoxypyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-dimethoxypyrimidine-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the protocols to your specific laboratory conditions.

I. Synthetic Overview & Core Strategy

The most common and reliable route to 2,6-dimethoxypyrimidine-4-carbonitrile involves a two-step process starting from the readily available 2,6-dihydroxy-4-pyrimidinecarbonitrile. The strategy hinges on converting the hydroxyl groups into better leaving groups (chlorides) followed by a nucleophilic substitution with methoxide.

The overall transformation is as follows:

G cluster_0 Overall Synthetic Pathway A 2,6-Dihydroxy-4-pyrimidinecarbonitrile B 2,6-Dichloro-4-pyrimidinecarbonitrile A->B  Step 1: Chlorination (e.g., POCl₃, DMF) C 2,6-Dimethoxypyrimidine-4-carbonitrile B->C  Step 2: Methoxylation (e.g., NaOMe, Methanol)

Caption: General two-step synthesis of 2,6-dimethoxypyrimidine-4-carbonitrile.

This guide will address critical issues that can arise during both the chlorination and methoxylation stages.

II. Troubleshooting Guide: Common Issues & Solutions

This section is structured to directly address the most frequent challenges encountered during the synthesis.

Step 1: Chlorination of 2,6-Dihydroxy-4-pyrimidinecarbonitrile

Q1: My chlorination reaction with phosphorus oxychloride (POCl₃) is resulting in a low yield and a significant amount of black, intractable tar. What is causing this and how can I prevent it?

A: This is the most common failure mode in this step. The formation of tar is typically due to the aggressive nature of POCl₃, which can cause degradation of the electron-rich pyrimidine ring at elevated temperatures.[1] Direct chlorination of dihydroxypyrimidines is often challenging for this reason.

Root Causes & Solutions:

  • Harsh Reaction Conditions: The pyrimidine ring is susceptible to decomposition under strongly acidic and high-temperature conditions.

    • Expert Recommendation: Instead of using POCl₃ alone, utilize a Vilsmeier-Haack reagent, which is formed in situ from POCl₃ and a catalytic amount of N,N-dimethylformamide (DMF).[1] This approach creates a more reactive chlorinating species (the Vilsmeier reagent) that can operate under milder temperatures (e.g., 50-100°C instead of refluxing at >105°C), significantly reducing tar formation. The mechanism involves the formation of a formamidinium intermediate, which is more easily displaced.

  • Poor Solubility of Starting Material: 2,6-dihydroxy-4-pyrimidinecarbonitrile has poor solubility in POCl₃, leading to a heterogeneous mixture. This poor mixing results in localized overheating where the reagent contacts the solid, causing decomposition.

    • Expert Recommendation: The addition of a tertiary amine hydrochloride (e.g., triethylamine hydrochloride) or a quaternary ammonium salt (e.g., tetrabutylammonium chloride) can improve the solubility of the starting material and intermediates in the reaction mixture.[1] This creates a more homogeneous reaction, allowing for better temperature control and minimizing side reactions.

Troubleshooting Flowchart: Chlorination Step

G start Low Yield / Tar in Chlorination? check_reagent Are you using POCl₃ alone? start->check_reagent solution_vilsmeier Action: Add catalytic DMF to form Vilsmeier reagent. Run at a lower temp (e.g., 90-100°C). check_reagent->solution_vilsmeier Yes check_solubility Is the reaction mixture a thick, heterogeneous slurry? check_reagent->check_solubility No end_good Improved Yield & Purity solution_vilsmeier->end_good solution_additive Action: Add a tertiary amine HCl or quaternary ammonium salt to improve solubility. check_solubility->solution_additive Yes check_solubility->end_good No, other issue solution_additive->end_good

Caption: Decision tree for troubleshooting the chlorination step.

Step 2: Methoxylation of 2,6-Dichloro-4-pyrimidinecarbonitrile

Q2: My methoxylation reaction is incomplete. I see multiple spots on my TLC plate, suggesting a mixture of starting material, mono-methoxylated product, and the desired di-methoxylated product. How can I drive the reaction to completion?

A: This is a classic problem of insufficient reactivity or non-optimal stoichiometry. The second nucleophilic substitution is often slower than the first due to the electronic effect of the first methoxy group, which is electron-donating and slightly deactivates the ring towards further nucleophilic attack compared to the dichloro starting material.

Root Causes & Solutions:

  • Insufficient Sodium Methoxide (NaOMe): A stoichiometric amount of NaOMe is required for each chlorine atom being displaced (a total of at least 2.0 equivalents). However, any moisture present in the reagents or solvent will consume the NaOMe in an acid-base reaction, rendering it ineffective for the substitution.

    • Expert Recommendation:

      • Stoichiometry: Use a slight excess of sodium methoxide (e.g., 2.2 to 2.5 equivalents) to ensure the reaction goes to completion.

      • Anhydrous Conditions: Ensure your methanol is anhydrous and the sodium methoxide is fresh and has been handled under an inert atmosphere (e.g., nitrogen or argon). The reaction vessel should be flame- or oven-dried before use. The principle of using freshly prepared potassium methoxide in a related synthesis highlights the importance of an active, anhydrous reagent.[2]

  • Inadequate Reaction Temperature or Time: Nucleophilic aromatic substitution (SNAr) reactions are often temperature-dependent. If the temperature is too low or the reaction time too short, the slower second substitution may not complete.

    • Expert Recommendation: The reaction is often performed at the reflux temperature of methanol (~65°C). If you are still seeing incomplete conversion, you can cautiously increase the temperature by using a sealed reaction vessel (ensure it is pressure-rated) to allow heating above the normal boiling point. Alternatively, simply increasing the reaction time and monitoring by TLC or LC-MS until the starting material and mono-substituted intermediate are consumed is a reliable strategy.

Q3: The yield of my desired 2,6-dimethoxypyrimidine-4-carbonitrile is low, and I'm isolating a significant amount of a byproduct that appears to be 2,6-dimethoxypyrimidine-4-carboxamide. What happened?

A: This indicates that the nitrile group has undergone hydrolysis to the primary amide. This is a common side reaction if the workup conditions are not carefully controlled.

Root Causes & Solutions:

  • Harsh pH During Workup: The nitrile group is stable under the basic conditions of the methoxylation reaction itself, but it can be hydrolyzed to an amide under either strongly acidic or strongly basic aqueous conditions, especially when heated.

    • Expert Recommendation: During the aqueous workup, carefully neutralize the reaction mixture to a pH of ~7 using a mild acid (e.g., dilute acetic acid or ammonium chloride solution) while keeping the temperature low with an ice bath. Avoid using strong mineral acids (like HCl) or strong bases (like NaOH) for pH adjustment if possible, as localized areas of extreme pH can promote hydrolysis.

ProblemPotential CauseRecommended Solution
Incomplete Methoxylation 1. Insufficient NaOMe (moisture).2. Reaction temp/time too low.1. Use 2.2-2.5 eq. of fresh NaOMe under anhydrous conditions.2. Increase reaction time at reflux; monitor by TLC/LC-MS.
Nitrile Hydrolysis Harsh pH (acidic or basic) during aqueous workup.Neutralize carefully with a mild acid (e.g., dilute AcOH) at low temperature (0-5°C).
Low Overall Yield Mechanical losses during transfers and purification.Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to ensure high purity and good recovery of crystalline product.

III. Frequently Asked Questions (FAQs)

Q: What is a good starting concentration for the methoxylation reaction? A: A good starting point is typically a 0.2 to 0.5 M solution of the 2,6-dichloro-4-pyrimidinecarbonitrile in anhydrous methanol. Overly dilute conditions can slow the reaction rate, while overly concentrated solutions can lead to poor stirring and potential exotherms upon addition of the sodium methoxide.

Q: How do I best monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is an excellent technique. For the methoxylation step, you can easily distinguish the starting material, the mono-substituted intermediate, and the di-substituted product by their different polarities. A mobile phase of 30-50% ethyl acetate in hexanes is a good starting point. The product, being more polar than the starting material but less polar than the mono-substituted intermediate (due to symmetry), should be clearly resolved.

Q: Can I use other methoxylating agents besides sodium methoxide? A: While sodium methoxide in methanol is the most common and cost-effective method, other options exist. For example, "greener" methylation routes using dimethyl carbonate (DMC) have been developed for similar pyrimidines, although this often requires higher temperatures (150°C) and the use of a phase-transfer catalyst.[3][4] For this specific substrate, NaOMe remains the most straightforward and efficient choice.

IV. Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloro-4-pyrimidinecarbonitrile

(Adapted from principles for chlorinating dihydroxypyrimidines[1])

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-dihydroxy-4-pyrimidinecarbonitrile (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, 10.0 eq).

  • Under a steady stream of nitrogen, slowly add N,N-dimethylformamide (DMF, 0.2 eq) to the stirred suspension. The addition may be slightly exothermic.

  • Heat the reaction mixture to 95-100°C and maintain for 4-6 hours. Monitor the reaction by quenching a small aliquot and analyzing by LC-MS or TLC.

  • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

  • Caution: Highly Exothermic Quench! Very slowly and carefully, pour the viscous reaction residue onto a large amount of crushed ice with vigorous stirring.

  • The solid product will precipitate. Adjust the pH of the aqueous slurry to 6-7 with a cold sodium carbonate solution.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 2,6-dichloro-4-pyrimidinecarbonitrile.[5]

Protocol 2: Synthesis of 2,6-Dimethoxypyrimidine-4-carbonitrile

(Adapted from principles of nucleophilic substitution on dichloropyrimidines[6])

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous methanol.

  • Carefully add sodium metal (2.2 eq) in small portions to the methanol to generate sodium methoxide in situ. Allow the sodium to react completely. Alternatively, use commercially available sodium methoxide (2.2 eq).

  • Add 2,6-dichloro-4-pyrimidinecarbonitrile (1.0 eq) to the sodium methoxide solution.

  • Heat the mixture to reflux (~65°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize the excess base by carefully adding glacial acetic acid until the pH is approximately 7.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2,6-dimethoxypyrimidine-4-carbonitrile as a crystalline solid.

V. References

  • WO2003082821A1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. Google Patents.

  • Synthesis of 2rAminor4,6rdimethoxypyrimidine (ADM). CABI Digital Library.

  • An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine: Properties, Synthesis, and Applications. Benchchem.

  • CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine. Google Patents.

  • Synthesis of 2-amino-4,6-dimethoxypyrimidine with dimethyl carbonate as methylating agent. Semantic Scholar.

  • US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. Google Patents.

  • 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | 82671-02-1. Ossila.

  • CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine. Google Patents.

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.

  • Technical Support Center: 4-Amino-2,6-dimethoxypyrimidine. Benchchem.

  • Synthesis of 2-amino-4,6-dimethoxypyrimidine with dimethyl carbonate as methylating agent. ResearchGate.

  • CN108383844B - Synthesis method of 2, 6-dichloro-4, 8-dipiperidinopyrimido [5,4-D ] pyrimidine. Google Patents.

  • 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile 99 5444-02-0. Sigma-Aldrich.

  • 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile. CymitQuimica.

  • 4-amino-2,6-dimethylpyrimidine. Organic Syntheses Procedure.

  • Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Quick Company.

  • The Role of 4-Amino-2,6-dimethoxypyrimidine in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.

  • 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure.

  • CN108929278A - A kind of preparation method of 4- amino -2,6- dimethoxypyridin. Google Patents.

  • WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile. Google Patents.

  • Technical Support Center: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine. Benchchem.

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.

  • 2,6-Dichloropyrimidine-4-carbonitrile 95.00% | CAS: 26293-93-6. AChemBlock.

  • 2,6-Dichloropyrimidine-4-carbonitrile SDS, 26293-93-6 Safety Data Sheets. ECHEMI.

Sources

Technical Support Center: Purification of Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted 4-chloro-2,6-dimethoxypyrimidine (CDMP) Ticket ID: PUR-PYR-004 Status: Open Assigned Specialist: Senior Application Scientist[1]

Diagnostic Module: Know Your Impurity

Before attempting separation, you must understand the physicochemical wedge between your product and the impurity. The difficulty in removing 4-chloro-2,6-dimethoxypyrimidine (CDMP) usually stems from its lipophilicity and lack of distinct functional groups compared to the desired product (typically an amine-substituted pyrimidine).[1]

Physicochemical Profile (CDMP)
PropertyValueImplication for Purification
Structure Pyrimidine ring, 4-Cl, 2,6-OMeElectron-deficient ring; Electrophilic at C4.[1]
Molecular Weight 174.58 g/mol Low MW; elutes early in size-exclusion.[1]
Melting Point 73–76 °CSolid at RT; crystallizable.[1]
Solubility High in DCM, EtOAc, MeOHHard to precipitate from reaction solvents.
Basicity (pKa) Very Low (< 1.0)CRITICAL: It will not protonate in mild acid.[1]
Reactivity Electrophile (

)
Susceptible to nucleophilic attack (amines/thiols).
The Separation Logic (Decision Matrix)

The following decision tree helps you select the correct protocol based on your product's chemistry.

purification_logic Start Reaction Mixture (Product + unreacted CDMP) IsProductBasic Is your Product Basic? (e.g., contains 2°/3° amine) Start->IsProductBasic AcidWash Protocol A: Acid/Base Swing (Exploit pKa difference) IsProductBasic->AcidWash Yes (pKa > 4) IsScaleLarge Is Scale > 10g? IsProductBasic->IsScaleLarge No (Neutral Product) Scavenge Protocol B: Chemical Scavenging (Resin Capture) IsScaleLarge->Scavenge No (High throughput) Chromatography Protocol C: Flash Chromatography (Focus on Rf) IsScaleLarge->Chromatography Yes (Cost effective)

Figure 1: Decision matrix for selecting the optimal purification strategy based on product basicity and scale.[1]

Experimental Protocols

Protocol A: Acid/Base Swing (The "Self-Validating" Method)

Best For: Products containing a basic amine (e.g., aniline, piperazine, alkyl amine). Mechanism: CDMP is non-basic due to the electron-withdrawing chlorine and resonance effects.[1] It remains organic-soluble even in acidic conditions, whereas your amine product will protonate and migrate to the aqueous phase.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., Ethyl Acetate or Dichloromethane ).[1]

  • Acid Extraction: Wash the organic layer with 1.0 M HCl (3 x Vol).

    • Checkpoint: The unreacted CDMP remains in the Organic Layer. The Product (as salt) moves to the Aqueous Layer.

  • Separation: Separate the layers. Keep the Aqueous Layer .[1]

    • Optional: Wash the aqueous layer once with fresh ether to remove trace CDMP.[1]

  • Basification: Cool the aqueous layer on ice. Slowly add 2.0 M NaOH or saturated NaHCO₃ until pH > 10.[1]

    • Observation: The product should precipitate or oil out as the free base.

  • Recovery: Extract the basic aqueous layer with Ethyl Acetate.[1][2] Dry (Na₂SO₄) and concentrate.[1][2][3]

Protocol B: Chemical Scavenging (The "Pro" Method)

Best For: Neutral products, high-throughput synthesis, or when yield loss in extraction is too high.[1] Mechanism: Use a polymer-supported nucleophile to react specifically with the electrophilic chlorine of the CDMP.[1] The impurity becomes tethered to the solid bead and is removed via filtration.

Recommended Scavenger: Thiol-based resins (e.g., SiliaMetS® Thiol or generic polymer-supported thiophenol) are superior to amines because they are more nucleophilic towards the pyrimidine ring and less likely to react with your product.[1]

Step-by-Step Workflow:

  • Setup: Dissolve crude reaction mixture in a polar aprotic solvent (DMF, THF, or MeCN).

  • Addition: Add 3–5 equivalents (relative to the estimated unreacted CDMP) of Thiol Resin.

  • Base: Add a soluble base (e.g., DIPEA) to activate the thiol.[1]

  • Incubation: Shake/stir at 40–60 °C for 4–12 hours.

    • Note: The CDMP undergoes

      
       and binds to the resin.
      
  • Filtration: Filter the mixture through a fritted cartridge.

    • Result: The filtrate contains your purified product.[1] The impurity stays on the filter.[1]

scavenging_mechanism Impurity Impurity: CDMP (Soluble) Complex Solid Complex: Polymer-S-Pyrimidone Impurity->Complex SnAr Reaction Resin Scavenger Resin: Polymer-SH Resin->Complex Binds Impurity Product Product (Remains in Solution) Complex->Product Filtration (Separation)

Figure 2: Mechanism of solid-phase scavenging for electrophilic pyrimidines.[1]

Troubleshooting & FAQs

Q1: I tried chromatography, but the CDMP co-elutes with my product. Why? A: The 2,6-dimethoxy groups make the impurity significantly lipophilic, often pushing it to an


 of 0.4–0.6 in 20% EtOAc/Hexanes.[1] If your product is also non-polar, they will overlap.[1]
  • Fix: Switch to a Dichloromethane/Methanol gradient (0%

    
     5% MeOH). The polarity difference between the "greasy" CDMP and your likely more polar product is often amplified in DCM systems.
    

Q2: Can I remove CDMP by sublimation? A: Yes, potentially. CDMP has a melting point of ~74 °C and significant vapor pressure.[1][4] If your product is a high-melting solid (>150 °C) and thermally stable, you can sublime the CDMP under high vacuum (0.1 mmHg) at 60–80 °C. The impurity will collect on the cold finger.[1]

Q3: I see a new impurity appearing after workup (Mass +17 vs CDMP). What is it? A: This is likely 4-hydroxy-2,6-dimethoxypyrimidine , resulting from the hydrolysis of the chlorine atom.

  • Cause: Exposure to strong aqueous acid or base for extended periods, or heating in wet solvents.[1][2]

  • Removal: The hydroxy-pyrimidine is significantly more acidic (pKa ~8-9 due to lactam tautomer).[1] It can be removed by washing the organic layer with saturated Na₂CO₃ (pH ~11).[1] The hydroxy impurity will deprotonate and go to the water layer; your neutral product will stay organic.

Q4: Is the CDMP toxic? A: Yes, it is an alkylating agent (electrophile) and a skin irritant. It is a structural analog to known biological antimetabolites.[1] Always handle with gloves and in a fume hood [1, 2].[1]

References

  • PubChem. (n.d.).[1][5] 2-Chloro-4,6-dimethoxypyrimidine Compound Summary. National Center for Biotechnology Information.[1] Retrieved February 25, 2026, from [Link]

  • Dallinger, D., & Kappe, C. O. (2003).[6] Microwave-assisted scavenging of electrophiles utilizing polymer-supported sequestration reagents.[1][6] Molecular Diversity, 7, 229–245. [Link]6]

Sources

Technical Support Center: Solvent Optimization for Pyrimidine Cyanation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-CN-SOLV-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Solubility vs. Stability" Paradox

The cyanation of pyrimidine halides (e.g., chloropyrimidines) is notoriously sensitive to solvent selection. This sensitivity arises from two competing factors:

  • Reagent Solubility: Inorganic cyanide sources (Zn(CN)₂, KCN) are insoluble in non-polar solvents, preventing reaction.

  • Catalyst Stability: Highly polar solvents (DMF, DMSO) that dissolve cyanide salts can lead to catalyst poisoning . If the concentration of free cyanide ions (

    
    ) rises too quickly, they displace the phosphine ligands on the Palladium, forming inactive 
    
    
    
    species (often visible as "Pd black" precipitation).

This guide provides solvent architectures to balance these factors, moving beyond traditional "DMF reflux" methods toward controlled, biphasic, and green systems.

Module 1: The Solubility Paradox (Zn(CN)₂ Activation)

User Issue: "I am using Zn(CN)₂ in dry Toluene or THF, but I see 0% conversion even after 24 hours."

Root Cause: Zinc cyanide is an inorganic polymer with a diamondoid structure. It is effectively insoluble in dry organic solvents. It requires a Lewis base or a nucleophile (often trace water or amine) to break the polymeric chain and release active monomeric cyanide for transmetallation.

Technical Solution: The "Wet" Solvent Strategy Do not use strictly anhydrous solvents with Zn(CN)₂. A controlled amount of water acts as a phase transfer activator.

Recommended Solvent Systems:

Solvent SystemAdditiveMechanism of ActionRecommended For
DMF (Wet) 1-2%

Water breaks Zn-N coordination polymers; DMF solvates Pd.Robust substrates (non-hydrolyzable).
THF/Water 10-20%

Biphasic system. Zn(CN)₂ dissolves in aqueous phase; Pd remains in THF.Lab-scale, easy workup.
Toluene + TMEDATMEDA (ligand) breaks Zn(CN)₂ polymer; Toluene protects Pd from over-coordination.High-temperature reactions (>100°C).

Data Insight:

  • Dry DMF: <5% Conversion (Zn(CN)₂ remains solid).

  • DMF + 1%

    
    : >95% Conversion (Zn(CN)₂ solubilizes slowly, matching catalytic cycle rate).
    
Module 2: Green Chemistry Alternatives (Replacing DMF)

User Issue: "DMF and NMP are difficult to remove during workup and are restricted by REACH regulations. What are the high-performance green alternatives?"

Root Cause: Traditional dipolar aprotic solvents have high boiling points and toxicity.

Technical Solution: Aqueous Micellar Catalysis Using surfactant-derived nanoreactors allows the reaction to proceed in water. The lipophilic pyrimidine and catalyst migrate into the hydrophobic micelle core, creating a high local concentration, while the inorganic cyanide remains at the micelle interface.

Protocol: Aqueous Micellar Cyanation (TPGS-750-M)

  • Preparation: Dissolve 2 wt% TPGS-750-M (surfactant) in degassed water.

  • Loading: Add Pyrimidine halide (1.0 equiv), Zn(CN)₂ (0.6 equiv), and Pd precursor (e.g.,

    
     or Pd-XPhos) to the aqueous solution.
    
  • Reaction: Stir vigorously at 45–50°C. Note: Micellar systems often require lower temperatures than DMF.

  • Workup: Extract with a minimal amount of EtOAc or MTBE. The surfactant remains in the water layer.

Alternative Green Solvent: Cyrene™ [1]

  • Profile: Bio-based (cellulose derived), dipolar aprotic.[1]

  • Application: Direct replacement for NMP.

  • Caution: Cyrene can decompose in the presence of strong bases; ensure the system is neutral or uses weak bases (e.g., Carbonates).

Module 3: Troubleshooting Side Reactions (Hydrolysis)

User Issue: "I am observing the formation of Pyrimidine Carboxamide instead of the Nitrile."

Root Cause: Hydrolysis of the newly formed nitrile group.[2] Pyrimidines are electron-deficient, making the nitrile carbon highly electrophilic and susceptible to attack by water (even the trace water added for solubility).

Diagnostic Table:

ObservationProbable CauseCorrective Action
Amide Formation High Temp + WaterReduce temp; Switch to Slow-Release Cyanide (K₄[Fe(CN)₆]).
Carboxylic Acid High pH (Basic)Remove strong bases. Zn(CN)₂ requires no base.
Pd Black Catalyst DeathSolvent is too coordinating. Switch from DMSO to THF/Water.
Visualizing the Workflow
Figure 1: Solvent Selection Decision Tree

Use this logic flow to select the optimal solvent system based on your substrate's sensitivity.

SolventSelection Start Start: Pyrimidine Cyanation SubstrateType Is the Substrate Hydrolysis Sensitive? Start->SubstrateType Sensitive Yes (e.g., Esters, activated Nitriles) SubstrateType->Sensitive High Risk Robust No (Standard Pyrimidine) SubstrateType->Robust Low Risk CyanideSource Cyanide Source? Sensitive->CyanideSource SolventC Aqueous Micellar (TPGS-750-M) Robust->SolventC Green/Sustainble SolventD THF/Water (1:1) Biphasic Robust->SolventD Standard Lab ZnCN2 Zn(CN)₂ CyanideSource->ZnCN2 Polymeric K4Fe K₄[Fe(CN)₆] CyanideSource->K4Fe Slow Release SolventA Anhydrous Toluene + TMEDA (Additive) ZnCN2->SolventA Avoid Water SolventB DMF/Water (99:1) Controlled Injection K4Fe->SolventB High Temp

Caption: Decision tree for selecting solvent systems based on substrate stability and cyanide source.

Figure 2: The Catalyst Deactivation Pathway

Understanding why "flooding" the reaction with soluble cyanide (via DMSO/DMF) kills the catalyst.

CatalystDeath Pd0 Active Catalyst L₂Pd(0) OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd Ar-X Poison [Pd(CN)₄]²⁻ (Inactive Species) Pd0->Poison Excess Free CN⁻ TransMet Ar-Pd(II)-CN (Transmetallation) OxAdd->TransMet Zn(CN)₂ (Controlled) OxAdd->Poison Excess Free CN⁻ (High Solubility Solvent) Product Ar-CN (Product) TransMet->Product Reductive Elimination Product->Pd0 Regeneration

Caption: Mechanism showing how high cyanide solubility (red paths) leads to irreversible catalyst poisoning.

References
  • Schareina, T., Zapf, A., & Beller, M. (2004). Improving Palladium-Catalyzed Cyanations of Aryl Halides: Development of a New Catalyst System. Journal of Organometallic Chemistry.

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters.

  • Lipshutz, B. H., et al. (2013). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Journal of Organic Chemistry.

  • Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.

  • Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chemical Reviews.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dimethoxypyrimidine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,6-Dimethoxypyrimidine-4-carbonitrile. As a specialized chemical used in research and development, its disposal requires a rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific and regulatory rationale behind them.

The core principle of chemical waste management is to treat substances with unknown or undocumented disposal procedures as hazardous. This approach ensures maximum safety and compliance with federal and local regulations.

Hazard Assessment and Regulatory Framework

Before handling any chemical for disposal, a thorough hazard assessment is paramount. For 2,6-Dimethoxypyrimidine-4-carbonitrile, while a specific, universally available Safety Data Sheet (SDS) may be elusive, its chemical structure—containing a pyrimidine ring and a nitrile group—suggests potential hazards. Related compounds often exhibit skin, eye, and respiratory irritation. Therefore, it must be managed as a hazardous waste stream.

The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies: the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Regulatory BodyStandard/ActCore Requirement
EPA Resource Conservation and Recovery Act (RCRA)Establishes the "cradle-to-grave" management system for hazardous waste, prohibiting disposal in regular trash or sewers.[1][2]
OSHA Laboratory Standard (29 CFR 1910.1450)Mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[3][4][5]

Disposal of this compound must not be attempted via sanitary sewer or as solid municipal waste.[2][6] Such actions violate regulatory standards and can lead to dangerous chemical interactions in drainage systems.

Immediate Safety & Personal Protective Equipment (PPE)

Minimizing exposure is a critical first step in the disposal process.[7] The selection of appropriate PPE is based on mitigating the risks of irritation and accidental contact.

Required PPE Protocol:

  • Hand Protection: Wear nitrile gloves. Inspect them for any signs of degradation or punctures before use. After handling, remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them as contaminated waste.[8]

  • Eye Protection: Use safety glasses with side shields or, for a higher level of protection against dust, chemical splash goggles.[9]

  • Body Protection: A standard, long-sleeved laboratory coat is mandatory to protect against accidental spills.

  • Respiratory Protection: If there is a risk of generating dust, especially when handling the solid form of the chemical, a NIOSH-approved N95 dust mask or a respirator should be used within a properly functioning chemical fume hood.[10]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol outlines the process for safely accumulating 2,6-Dimethoxypyrimidine-4-carbonitrile waste at the point of generation, known as a Satellite Accumulation Area (SAA), in compliance with EPA regulations.[11]

Step 1: Select an Appropriate Waste Container

  • Action: Choose a container that is in good condition, free of leaks, and chemically compatible with pyrimidine and nitrile compounds. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.[1][11]

  • Rationale: Chemical compatibility prevents the degradation of the container, which could lead to leaks. A secure closure is required at all times except when waste is being added.[11]

Step 2: Label the Waste Container

  • Action: Before any waste is added, affix a completed hazardous waste tag to the container. The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "2,6-Dimethoxypyrimidine-4-carbonitrile". Do not use abbreviations or chemical formulas.[2][11]

    • The approximate quantity or concentration of the waste.

    • The date when the first drop of waste was added (the accumulation start date).

    • The location of origin (e.g., building and room number).[2]

  • Rationale: Proper labeling is mandated by the Hazard Communication Standard and EPA regulations to ensure safe handling, segregation, and disposal by all personnel.[4][6]

Step 3: Segregate the Waste

  • Action: Store the waste container in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[1][11] Ensure it is segregated from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Rationale: Segregation prevents dangerous chemical reactions.[6] Storing waste at the SAA ensures it is managed by personnel who are knowledgeable about its properties.

Step 4: Arrange for Disposal

  • Action: Once the container is full (typically 90% capacity) or when the research project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2][11]

  • Rationale: Final disposal must be handled by a licensed hazardous waste company that can transport, treat, and dispose of the chemical in accordance with all federal and state regulations.[8] These companies will determine the ultimate disposal method, which is often high-temperature incineration for organic compounds.

Disposal Decision Workflow

The following diagram illustrates the critical decision points and procedural flow for the proper disposal of 2,6-Dimethoxypyrimidine-4-carbonitrile.

G cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposition A Generation of Waste (2,6-Dimethoxypyrimidine- 4-carbonitrile) B Assess Hazards (Treat as Hazardous) A->B C Select & Don PPE (Gloves, Goggles, Lab Coat) B->C D Select Compatible Waste Container C->D E Affix 'Hazardous Waste' Label (Full Name, Date, Location) D->E F Add Waste to Container & Secure Lid E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Segregate from Incompatible Chemicals G->H I Is Container Full or No Longer Needed? H->I J Contact EHS for Hazardous Waste Pickup I->J  Yes L Continue Accumulation (Inspect Weekly) I->L  No K Licensed Vendor Transports for Disposal (e.g., Incineration) J->K L->F

Caption: Workflow for the safe disposal of laboratory chemical waste.

Emergency Procedures for Spills

Accidental spills must be managed immediately and safely.

  • For a Small Spill:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill with an absorbent material (e.g., vermiculite or a chemical spill kit).

    • Gently sweep the solid material and absorbent into a designated waste container. Avoid creating dust.[8]

    • Label the container as hazardous waste, listing all contents including the absorbent material.

    • Clean the spill area thoroughly.

  • For a Large Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the area until it has been cleared by trained professionals.

All materials used for spill cleanup must be disposed of as hazardous waste.[12]

By adhering to this guide, laboratory professionals can ensure that the disposal of 2,6-Dimethoxypyrimidine-4-carbonitrile is conducted in a manner that is safe, environmentally responsible, and fully compliant with regulatory standards.

References

  • Daniels Health. (2025, May 21).
  • American Chemical Society. Hazardous Waste and Disposal. ACS.org.
  • Environmental Health and Safety. How to Dispose of Chemical Waste.
  • MasterControl. (2023, September 18). 29 CFR 1910.
  • Office of Clinical and Research Safety.
  • Labor Security System.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
  • Vanderbilt University Medical Center.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Occupational Safety and Health Administration. 1910.
  • Occupational Safety and Health Administration.
  • ERG Environmental.
  • Safety Data Sheet. (2025, December 24). 4-Amino-2,6-dimethoxypyrimidine.
  • Safety Data Sheet. (2009, September 22). 2-Amino-4,6-dimethylpyrimidine.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 2-Amino-4,6-dimethoxypyrimidine.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • TCI Chemicals. (2024, November 29). SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine.
  • Sigma-Aldrich. 4-Amino-2,6-dimethoxypyrimidine 97 3289-50-7.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Carl ROTH. Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.